2-Cyclopropylalanine hydrate

Description

Structure

3D Structure of Parent

Properties

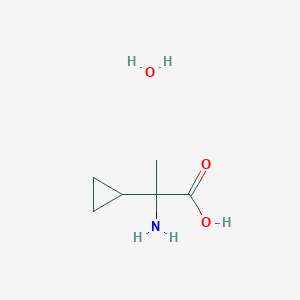

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKUPKMRFJIMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Expanding the Proteomic Universe: An In-depth Technical Guide to Unnatural Amino Acids

For researchers, scientists, and drug development professionals, the ability to precisely manipulate protein structure and function is paramount. The 20 canonical amino acids, while versatile, represent a finite chemical alphabet. The introduction of unnatural amino acids (UAAs) into proteins, a process known as genetic code expansion, has shattered this limitation, opening a new frontier in protein engineering, drug discovery, and materials science.[1][2] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of UAA incorporation, grounded in field-proven insights to empower your research and development endeavors.

The Rationale for Expanding the Genetic Code

Proteins are the workhorses of biology, mediating a vast array of cellular processes.[1] Their function is intrinsically linked to their three-dimensional structure, which is dictated by the sequence of their constituent amino acids. By moving beyond nature's 20 amino acids, we can introduce novel chemical functionalities, enabling a host of applications that are impossible with the standard proteinogenic building blocks.[1][3]

The strategic incorporation of UAAs allows for:

-

Enhanced Protein Stability and Activity: Modifying protein backbones or side chains can introduce conformational constraints or new intramolecular interactions, leading to increased thermal and chemical stability.[1]

-

Probing Biological Processes with Precision: UAAs can serve as spectroscopic probes, photo-crosslinkers, or post-translational modification mimics to dissect complex biological pathways with minimal perturbation.[1][4]

-

Engineering Novel Therapeutic Properties: The site-specific incorporation of UAAs is revolutionizing drug development, particularly in the creation of advanced antibody-drug conjugates (ADCs) with improved efficacy and safety profiles.[2]

-

Development of Advanced Biomaterials: UAAs can be used to create novel polymers and materials with unique, programmable properties.

Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of a UAA into a protein requires the hijacking and reprogramming of the cellular translation machinery. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5] This pair functions independently of the host's endogenous synthetases and tRNAs, ensuring that the UAA is exclusively charged onto the engineered tRNA and incorporated only at a designated codon.[5]

The most common strategies for UAA incorporation are:

Stop Codon Suppression

This is the most widely used method for site-specific UAA incorporation.[6] It leverages the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[7] The methodology involves:

-

Engineering an Orthogonal tRNA/aaRS Pair: An aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA from a different species (e.g., archaea) are chosen to ensure they do not cross-react with the host's translational machinery.[3]

-

Mutating the tRNA Anticodon: The anticodon of the orthogonal tRNA is mutated to recognize the amber (UAG) stop codon.[7]

-

Evolving the aaRS: The active site of the orthogonal aaRS is mutated through rounds of directed evolution to specifically recognize and charge the desired UAA onto the engineered tRNA.[3]

-

Expressing the System: The gene for the protein of interest is mutated to contain a UAG codon at the desired site of UAA incorporation. This gene is co-expressed with the genes for the orthogonal tRNA and aaRS in the presence of the UAA in the growth medium.[3]

When the ribosome encounters the UAG codon, the engineered tRNA, charged with the UAA, competes with the host's release factor 1 (RF1), which normally terminates translation.[5] Successful suppression of the stop codon results in the incorporation of the UAA and the synthesis of a full-length protein.

Frameshift Suppression

This technique utilizes quadruplet codons to direct UAA incorporation. By engineering a tRNA with a four-base anticodon, the translational reading frame is shifted at a specific site, allowing for the insertion of a UAA. This method offers the potential for incorporating multiple different UAAs into a single protein.

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide a powerful alternative to in vivo expression for UAA incorporation.[6] By removing the constraints of a living cell, such as cell wall permeability and UAA toxicity, CFPS offers several advantages:

-

Higher Efficiency: Direct access to the translational machinery allows for more efficient UAA incorporation.[6]

-

Greater Flexibility: The open nature of the system facilitates the easy addition and manipulation of components.

-

Toxic Protein Expression: Proteins that are toxic to living cells can be readily produced.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for UAA incorporation. Optimization will be required for specific proteins, UAAs, and expression systems.

Site-Specific UAA Incorporation in E. coli (Stop Codon Suppression)

Causality: This protocol is designed to maximize the expression of a target protein containing a UAA by co-expressing the necessary orthogonal components and inducing expression under conditions that favor suppression of the amber stop codon over translation termination.

Step-by-Step Methodology:

-

Plasmid Construction:

-

Clone the gene of interest into a suitable expression vector (e.g., pET series). Introduce an amber (TAG) codon at the desired site of UAA incorporation using site-directed mutagenesis.

-

Co-transform E. coli expression strains (e.g., BL21(DE3)) with the expression plasmid and a plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).

-

-

Culture Growth and Induction:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Add the UAA to the culture to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Simultaneously, induce the expression of the orthogonal aaRS if it is under an inducible promoter (e.g., with L-arabinose for the pEVOL plasmid).

-

-

Protein Expression and Harvest:

-

Reduce the temperature to 18-25°C and continue to shake the culture for 16-24 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification and Characterization:

-

Lyse the cells using sonication or a French press.

-

Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Confirm the incorporation of the UAA by mass spectrometry.

-

Cell-Free Protein Synthesis with a UAA

Causality: This protocol leverages a cell-free extract containing the necessary translational machinery to synthesize a protein with a UAA, bypassing the complexities of in vivo expression.

Step-by-Step Methodology:

-

Prepare the CFPS Reaction Mix:

-

Combine a commercially available or lab-prepared E. coli cell extract with a reaction buffer containing amino acids (excluding the one the UAA will replace if applicable), energy sources (e.g., ATP, GTP), salts, and cofactors.

-

-

Add UAA Incorporation Components:

-

Add the UAA to the reaction mix to a final concentration of 1-2 mM.

-

Add the purified orthogonal aaRS and in vitro transcribed orthogonal tRNA.

-

Add the plasmid DNA encoding the protein of interest with the amber codon.

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 2-4 hours.[6]

-

-

Analysis:

-

Analyze the protein expression by SDS-PAGE and Western blotting.

-

Confirm UAA incorporation by mass spectrometry.

-

Quantitative Comparison of UAA Incorporation

The efficiency of UAA incorporation can vary significantly depending on the UAA, the orthogonal pair, the expression system, and the position of the UAA in the protein. The following table provides a comparative overview of reported incorporation efficiencies for several commonly used UAAs.

| Unnatural Amino Acid (UAA) | Expression System | Incorporation Efficiency (%) | Protein Yield | Key Features & Applications |

| p-Azido-L-phenylalanine (AzF) | E. coli | >20% of wild-type | High | Bioorthogonal ligation (Click Chemistry), photo-crosslinking. |

| Mammalian Cells | 50-70% of wild-type | Moderate to High | Labeling proteins in living cells, studying protein-protein interactions. | |

| p-Acetyl-L-phenylalanine (AcF) | E. coli | >20% of wild-type | High | Keto-selective bioconjugation, spectroscopic probe. |

| Mammalian Cells | Lower than AzF | Moderate | Site-specific protein modification. | |

| p-Benzoyl-L-phenylalanine (pBpa) | E. coli | Variable | Moderate | Photo-crosslinking to map protein-protein interactions.[8] |

| Mammalian Cells | Variable | Moderate | Studying protein-protein interactions in their native context.[8] | |

| O-Propargyl-L-tyrosine (pPaF) | Cell-Free | High | High | Click chemistry applications.[6] |

Troubleshooting Common Issues in UAA Incorporation

Despite advancements in the field, researchers may encounter challenges during UAA incorporation. Here are some common problems and their potential solutions:

| Problem | Potential Cause(s) | Troubleshooting Strategy |

| Low Protein Yield | 1. Inefficient stop codon suppression. 2. Toxicity of the UAA or the expressed protein. 3. Suboptimal expression of the orthogonal aaRS/tRNA. 4. Poor solubility of the expressed protein. | 1. Use an E. coli strain with a deleted RF1. 2. Lower the expression temperature and/or the inducer concentration. 3. Optimize the plasmid copy number and promoter strength for the aaRS and tRNA. 4. Co-express molecular chaperones or use a solubility-enhancing tag. |

| No or Low UAA Incorporation | 1. Inactive orthogonal aaRS. 2. Degradation of the UAA. 3. Insufficient uptake of the UAA by the cells. | 1. Sequence the aaRS gene to check for mutations. 2. Prepare fresh UAA solutions. 3. Increase the concentration of the UAA in the medium. |

| Misfolding or Aggregation of the Protein | 1. The UAA perturbs the protein structure. 2. High expression levels leading to inclusion bodies. | 1. Choose a different site for UAA incorporation. 2. Lower the expression temperature and inducer concentration. |

Applications in Drug Discovery and Biological Research

The ability to introduce novel chemical functionalities into proteins has profound implications for drug discovery and fundamental biological research.

Antibody-Drug Conjugates (ADCs)

Site-specific incorporation of UAAs allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This overcomes the heterogeneity issues associated with traditional conjugation methods that target native lysine or cysteine residues, leading to ADCs with improved therapeutic windows and more predictable pharmacokinetic properties. UAAs with bioorthogonal functional groups, such as azides or alkynes, serve as chemical handles for the precise attachment of cytotoxic payloads.

Probing Signaling Pathways: A Case Study with GPCRs

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.[9] Studying their dynamic interactions with downstream signaling partners like β-arrestins is challenging due to the transient nature of these interactions. Photo-crosslinking UAAs, such as p-benzoyl-L-phenylalanine (pBpa), can be incorporated into specific sites within a GPCR or β-arrestin.[10][11] Upon UV irradiation, pBpa forms a covalent bond with nearby interacting partners, trapping the transient complex for identification and analysis by mass spectrometry.[11] This allows for the precise mapping of protein-protein interaction interfaces within a signaling pathway.

Future Perspectives

The field of unnatural amino acid incorporation is continuously evolving. Future advancements are likely to focus on:

-

Expanding the repertoire of UAAs: The development of new orthogonal pairs will enable the incorporation of an even wider range of chemical functionalities.

-

Improving incorporation efficiency: Engineering of ribosomes and other translational components holds the promise of significantly increasing the yield of proteins containing UAAs.[12]

-

Multi-site UAA incorporation: The development of robust methods for incorporating multiple, distinct UAAs into a single protein will open up new avenues for protein engineering and the creation of novel biopolymers.

-

Therapeutic applications: The clinical translation of proteins containing UAAs, particularly in the context of ADCs and other biotherapeutics, is an area of intense research.

By providing the tools to rewrite the language of life, unnatural amino acids are empowering scientists and researchers to address fundamental biological questions and develop next-generation therapeutics and materials.

References

-

Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers. Available at: [Link]

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. Available at: [Link]

-

Troubleshooting protein expression - YouTube. Available at: [Link]

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Available at: [Link]

-

New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Available at: [Link]

-

Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. Available at: [Link]

-

Creating Unnatural Amino Acids - BOC Sciences - YouTube. Available at: [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. Available at: [Link]

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC - NIH. Available at: [Link]

-

A protein interaction graph. Nodes represent proteins and edges... - ResearchGate. Available at: [Link]

-

Why would proteins suddenly express in extremely low yield? - ResearchGate. Available at: [Link]

-

Pathway Enrichment Analysis plots: easy R tutorial - YouTube. Available at: [Link]

-

Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC. Available at: [Link]

-

Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC. Available at: [Link]

-

(A) Selected 24 sites for unnatural amino acid incorporation are marked... - ResearchGate. Available at: [Link]

-

Graphviz and dot: Generating Diagrams with Code - YouTube. Available at: [Link]

-

(PDF) p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - ResearchGate. Available at: [Link]

-

How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Available at: [Link]

-

Photo-crosslinking of Bpa-arrestins with three different GPCRs with and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. Available at: [Link]

-

GPCR Pathway - Creative Diagnostics. Available at: [Link]

-

Visualizing protein interaction networks in Python | by Ford Combs | TDS Archive - Medium. Available at: [Link]

-

Homo sapiens (human) Signaling by GPCR (provided by Reactome) - GenScript. Available at: [Link]

-

Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC. Available at: [Link]

-

Best way of producing high quality diagrams of signalling pathways? : r/labrats - Reddit. Available at: [Link]

-

Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex | Biochemistry - ACS Publications. Available at: [Link]

-

Topological properties of protein interaction networks from a structural perspective - PMC. Available at: [Link]

-

Photo-crosslinking methodology and structures. a) Structure of... - ResearchGate. Available at: [Link]

-

Drawing graphs with dot - Graphviz. Available at: [Link]

-

Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC - NIH. Available at: [Link]

-

Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. Available at: [Link]

-

Build a Paper Model of a G Protein-Coupled Receptor (GPCR) - YouTube. Available at: [Link]

-

Graph Theory Analysis of Protein-Protein Interactions - Department of Computer Science, University of Toronto. Available at: [Link]

-

(PDF) Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers. Available at: [Link]

-

Tips for Illustrating Biological Pathways - YouTube. Available at: [Link]

-

8.4: G-protein Coupled Receptors (GPCRs) - Biology LibreTexts. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 4. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Fmoc-L-2-Cyclopropylalanine: A Technical Guide for Advanced Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of a robust and scalable synthetic route to N-α-Fmoc-L-2-cyclopropylalanine (Fmoc-L-Cpa-OH), a valuable non-canonical amino acid for peptide-based drug discovery and development. The incorporation of a cyclopropyl moiety into peptide backbones can impart significant conformational rigidity, enhance metabolic stability, and modulate biological activity.[1] This guide focuses on a well-established and reliable approach utilizing a malonic ester synthesis strategy, followed by enantioselective enzymatic resolution and subsequent N-terminal Fmoc protection. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclopropylalanine in Peptide Design

The deliberate incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic drug design. These tailored building blocks offer a means to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid enzymatic degradation. Fmoc-L-2-cyclopropylalanine, in particular, has garnered significant attention for its ability to introduce a unique conformational constraint. The strained three-membered ring of the cyclopropyl group restricts the rotational freedom of the amino acid side chain, which can lead to a more defined three-dimensional structure of the resulting peptide. This pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic cleavage.[1] Consequently, Fmoc-L-Cpa-OH is a key component in the synthesis of advanced therapeutics, including inhibitors of HIV-1 protease and Hepatitis C virus (HCV) NS4B protein.[2]

This guide presents a comprehensive and practical approach to the synthesis of Fmoc-L-Cpa-OH, commencing from readily available starting materials. The chosen synthetic pathway is designed for both laboratory-scale preparation and potential scalability, emphasizing safety, efficiency, and high purity of the final product.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Fmoc-L-2-cyclopropylalanine can be conceptually broken down into three key stages: construction of the racemic α-amino acid backbone, enantioselective resolution to isolate the desired L-enantiomer, and finally, the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: Retrosynthetic analysis of Fmoc-L-2-Cyclopropylalanine.

The chosen forward synthesis employs the robust and versatile malonic ester synthesis to construct the carbon skeleton of cyclopropylalanine.[3] This method allows for the efficient formation of the α-carbon-side chain bond. Subsequently, an enzymatic resolution step is employed to achieve high enantiopurity, a critical requirement for pharmaceutical applications. The final step involves the well-established procedure for Fmoc protection of the amino group, rendering the amino acid ready for solid-phase peptide synthesis (SPPS).

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process, each with its own set of critical parameters and considerations.

Caption: Overall workflow for the synthesis of Fmoc-L-2-Cyclopropylalanine.

Detailed Experimental Protocols

Stage 1: Synthesis of Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate

This stage utilizes the principles of the malonic ester synthesis, where the enolate of diethyl acetamidomalonate acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide.[4]

Experimental Protocol:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (volume dependent on scale).

-

Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. The amount of sodium should be stoichiometric to the diethyl acetamidomalonate.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add cyclopropylmethyl bromide to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Typical Value/Range | Rationale/Justification |

| Solvent | Absolute Ethanol | Reacts with sodium to form the necessary ethoxide base; serves as the reaction medium. |

| Base | Sodium Ethoxide (in situ) | A strong enough base to deprotonate the α-carbon of the malonic ester, forming the nucleophilic enolate. |

| Temperature | Reflux | Provides the necessary activation energy for the SN2 reaction between the enolate and the alkyl halide. |

| Reaction Time | 4-8 hours | Ensures complete alkylation; monitored by TLC. |

Stage 2: Formation and Resolution of 2-Cyclopropylalanine

The alkylated malonate intermediate is then hydrolyzed and decarboxylated to yield the racemic amino acid. Subsequently, enzymatic resolution is employed to isolate the desired L-enantiomer.

Experimental Protocol:

-

Hydrolysis and Decarboxylation: To the purified diethyl 2-acetamido-2-(cyclopropylmethyl)malonate, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide and TLC analysis.

-

Isolation of Racemic Amino Acid: After completion, cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl. The resulting solid is the hydrochloride salt of DL-2-cyclopropylalanine. The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point (typically around pH 6) with a base (e.g., ammonium hydroxide), leading to its precipitation. The solid is then collected by filtration, washed with cold water and ethanol, and dried.

-

Enzymatic Resolution: The racemic 2-cyclopropylalanine is subjected to enzymatic resolution. A common method involves the use of an acylase enzyme (e.g., from Aspergillus species) on the N-acetylated racemic amino acid. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid based on their different solubilities at a specific pH.

| Parameter | Typical Value/Range | Rationale/Justification |

| Hydrolysis Reagent | 6 M Hydrochloric Acid | Strong acid is required to hydrolyze both the ester and amide functionalities. |

| Temperature | Reflux | High temperature is necessary to drive the hydrolysis and subsequent decarboxylation. |

| Enzyme | Acylase I | Provides high enantioselectivity for the hydrolysis of the N-acetyl group of the L-amino acid. |

| pH for Resolution | Enzyme-dependent (typically near neutral) | Optimal pH is crucial for enzyme activity and for the differential solubility of the resolved products. |

Stage 3: N-α-Fmoc Protection

The final stage involves the protection of the α-amino group of L-2-cyclopropylalanine with the Fmoc group, making it suitable for use in Fmoc-based solid-phase peptide synthesis.[5][6]

Experimental Protocol:

-

Reaction Setup: Dissolve L-2-cyclopropylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and an aqueous solution of a weak base (e.g., 10% sodium carbonate or sodium bicarbonate). Cool the solution in an ice bath.

-

Fmoc Reagent Addition: To the cooled solution, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise while maintaining the pH between 8 and 9 by the addition of the aqueous base as needed.

-

Reaction and Work-up: Stir the reaction mixture vigorously at 0°C for 1-2 hours and then at room temperature for several hours. Monitor the reaction by TLC. Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Purification: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

| Parameter | Typical Value/Range | Rationale/Justification |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions than Fmoc-Cl. |

| Base | Sodium Carbonate or Bicarbonate | Maintains a basic pH to ensure the amino group is deprotonated and nucleophilic. |

| pH Control | 8-9 | Crucial to prevent the hydrolysis of the Fmoc reagent and to facilitate the reaction with the amino group. |

| Temperature | 0°C to Room Temperature | Initial cooling minimizes side reactions, followed by warming to ensure complete reaction. |

Characterization and Quality Control

The purity and identity of the final Fmoc-L-2-cyclopropylalanine product should be confirmed by a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Fmoc and cyclopropyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of high-purity Fmoc-L-2-cyclopropylalanine. By understanding the underlying chemical principles and carefully controlling the key reaction parameters at each stage, researchers can confidently synthesize this valuable non-canonical amino acid for their peptide-based drug discovery and development programs. The malonic ester approach offers a scalable foundation, while enzymatic resolution ensures the requisite enantiopurity for biological applications. The final Fmoc protection step is a standard and efficient transformation, yielding a product ready for incorporation into complex peptide structures.

References

- The Role of Fmoc-L-Cyclopropylalanine in Advanced Peptide Synthesis. (2026, January 24).

-

Malonic Ester Synthesis. Chemistry Steps. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

-

Malonic Ester Synthesis. Chemistry LibreTexts. (2020, August 26). [Link]

-

Malonic Ester Synthesis. OpenOChem Learn. [Link]

-

Practical synthesis of fingolimod from diethyl acetamidomalonate. ResearchGate. (2025, August 6). [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters - ACS Publications. (2022, May 2). [Link]

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

- FMOC-L-CYCLOPROPYLALANINE. Seven Chongqing Chemdad Co., Ltd.

Sources

- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 2. FMOC-L-CYCLOPROPYLALANINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Emergence of a Constrained Scaffold: A Technical History of 2-Cyclopropylalanine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Three Carbons

In the landscape of non-canonical amino acids, 2-cyclopropylalanine holds a distinct position as a conformationally constrained building block with significant implications for medicinal chemistry and peptide design.[1] Its unique structure, featuring a cyclopropyl ring appended to the β-carbon of alanine, imparts a rigid geometry that can profoundly influence the biological activity and metabolic stability of parent molecules.[2] The cyclopropyl group, with its high s-character and strained bonds, often serves as a bioisosteric replacement for gem-dimethyl groups or prolines, offering a tool to fine-tune potency, reduce off-target effects, and enhance pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the discovery and historical evolution of 2-cyclopropylalanine synthesis, from its early conceptualization to modern asymmetric and enzymatic methodologies, offering field-proven insights for its application in contemporary drug discovery.

Chapter 1: The Genesis of a Novel Amino Acid - Discovery and Early Synthetic Efforts

The precise first synthesis of 2-cyclopropylalanine is rooted in the broader exploration of cyclopropane-containing compounds in the mid-20th century. While early work on cyclopropylamines and related carboxylic acids existed, the specific construction of the 2-cyclopropylalanine scaffold appears to have emerged from academic explorations into novel amino acid structures. An infrared spectrum of "3-cyclopropylalanine" from Abbott Laboratories, dated prior to 1970, suggests its existence and characterization in an industrial setting early on.

One of the foundational synthetic strategies for creating cyclopropyl amino acids, including 2-cyclopropylalanine, involved the reaction of dehydroalanine derivatives with diazomethane. This approach, referenced in patents from the 1980s as prior art, highlights a key chemical logic: the use of a 1,3-dipolar cycloaddition to construct a pyrazoline intermediate, which upon decomposition, yields the desired cyclopropane ring.[3]

The Pyrazoline Route: A Foundational, Racemic Synthesis

The core principle behind this early methodology is the [3+2] cycloaddition of diazomethane onto an activated alkene, specifically a dehydroalanine derivative. The resulting Δ¹-pyrazoline is unstable and rearranges to the more stable Δ²-pyrazoline. Subsequent thermal or photolytic extrusion of dinitrogen gas from the pyrazoline ring collapses the five-membered ring into a three-membered cyclopropane ring.

Detailed Historical Protocol: Synthesis of Racemic Boc-2-Cyclopropylalanine p-Nitrobenzyl Ester [4]

This protocol is representative of the pyrazoline-based methods developed in the latter half of the 20th century.

-

Step 1: Preparation of p-Nitrobenzyl-3-t-butoxycarbonylamino-pyrazoline-3-carboxylate.

-

A solution of a Boc-dehydroalanine p-nitrobenzyl ester derivative in a suitable solvent (e.g., chloroform) is prepared.

-

An ethereal solution of diazomethane is added portion-wise at room temperature.

-

The reaction mixture is stirred overnight. The progress is monitored by the disappearance of the starting material.

-

The solvent is evaporated in vacuo to yield the crude pyrazoline intermediate.

-

-

Step 2: Thermolysis to form the Cyclopropane Ring.

-

The crude pyrazoline intermediate is dissolved in benzene.

-

The solution is refluxed for approximately 1.5 to 2 hours. The extrusion of nitrogen gas is observed.

-

The benzene is removed in vacuo to give a solid residue.

-

The crude product is recrystallized from a solvent system such as ethyl acetate-hexane to afford the purified Boc-cyclopropylalanine p-nitrobenzyl ester.[4]

-

Causality and Limitations: This method, while ingenious for its time, produced a racemic mixture of 2-cyclopropylalanine. The harsh conditions of thermolysis and the use of hazardous diazomethane were significant drawbacks. The lack of stereocontrol meant that subsequent, often inefficient, resolution steps were necessary to isolate the desired enantiomer for biological studies, driving the need for more sophisticated synthetic approaches.

Chapter 2: The Drive for Purity - Evolution into Asymmetric Synthesis

The increasing interest in incorporating non-canonical amino acids into peptides and pharmaceuticals in the late 20th and early 21st centuries necessitated the development of enantioselective synthetic routes.[1] For 2-cyclopropylalanine, this meant moving beyond racemic preparations and developing methods that could directly yield either the (R)- or (S)-enantiomer with high purity.

Modern Asymmetric Methodologies

A variety of strategies have been developed to achieve the asymmetric synthesis of cyclopropyl amino acids. These can be broadly categorized as:

-

Chiral Auxiliary-Mediated Syntheses: These methods involve temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

-

Catalytic Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemistry of the cyclopropane ring formation. This method is highly efficient as only a substoichiometric amount of the chiral source is required.[5]

-

Enzymatic and Chemoenzymatic Methods: Leveraging the inherent stereoselectivity of enzymes, these methods offer a green and highly specific route to enantiopure 2-cyclopropylalanine.[6]

Detailed Modern Protocol: Chemoenzymatic Synthesis of (S)-Cyclopropylglycine [6]

This contemporary approach exemplifies the power of combining traditional organic synthesis with biocatalysis to achieve high efficiency and enantiopurity.

-

Step 1: Synthesis of the α-Keto Acid Precursor (Cyclopropylglyoxylic Acid).

-

Inexpensive cyclopropyl methyl ketone is oxidized using aqueous potassium permanganate (KMnO₄) at 50°C in the presence of potassium carbonate (K₂CO₃).[6]

-

The mixture is mechanically stirred for several hours.

-

Excess KMnO₄ is quenched by the addition of 3.5% hydrogen peroxide (H₂O₂).

-

The resulting manganese dioxide (MnO₂) is removed by filtration.

-

The filtrate is concentrated in vacuo, and the resulting potassium cyclopropylglyoxylate is purified by recrystallization from methanol.[6]

-

-

Step 2: Enzymatic Reductive Amination.

-

A bifunctional enzyme system is employed, integrating a leucine dehydrogenase (for the reductive amination) and a formate dehydrogenase (for NADH cofactor regeneration).[6]

-

The cyclopropylglyoxylic acid precursor is incubated with the enzyme system in a buffered aqueous solution containing an ammonium source (e.g., ammonium formate) and a catalytic amount of NAD⁺.

-

The reaction is maintained at an optimal pH and temperature (e.g., pH 8.0-9.0, 35-40°C) for a period of hours.

-

The reaction progress is monitored by HPLC until the starting material is consumed.

-

The resulting (S)-cyclopropylglycine is isolated and purified. This method has been shown to produce (S)-cyclopropylglycine with >99.5% enantiomeric excess (ee) and high conversion yields.[4]

-

Chapter 3: Data-Driven Comparison of Synthetic Methodologies

The evolution of synthetic methods for 2-cyclopropylalanine is best illustrated by comparing the key performance metrics of different approaches over time. The progression from low-yield, racemic syntheses to highly efficient, enantioselective processes is a testament to the advancements in organic chemistry.

| Method | Era | Stereocontrol | Typical Yield | Key Reagents/Catalysts | Advantages | Disadvantages |

| Pyrazoline Route | 1970s-1980s | Racemic | Moderate | Dehydroalanine, Diazomethane | Foundational method | Hazardous reagents, no stereocontrol, harsh conditions |

| Chiral Auxiliary | 1990s-2000s | Diastereoselective | Good | Evans auxiliaries, etc. | Reliable stereocontrol | Stoichiometric use of chiral material, extra steps for auxiliary attachment/removal |

| Catalytic Asymmetric | 2000s-Present | Enantioselective | Good to Excellent | Chiral Rhodium or Copper complexes | High enantioselectivity, catalytic use of chiral source | Cost of precious metal catalysts and ligands |

| Chemoenzymatic | 2010s-Present | Enantioselective (>99% ee) | Excellent (>95% conversion) | Dehydrogenase enzymes | High stereospecificity, green chemistry principles, mild conditions | Enzyme availability and stability can be limitations |

Chapter 4: Applications in Drug Discovery and Peptide Science

The availability of enantiomerically pure 2-cyclopropylalanine has made it a valuable tool for medicinal chemists. Its incorporation into peptide sequences can induce conformational rigidity, which can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[2] Furthermore, the cyclopropyl group can modulate the lipophilicity of a molecule, potentially improving its cell permeability and overall pharmacokinetic profile. Its use as a building block is critical in synthesizing novel drug candidates targeting a range of diseases, from metabolic disorders to cancer, by modulating specific enzyme activities.[3]

Conclusion

The history of 2-cyclopropylalanine is a microcosm of the broader evolution of synthetic organic chemistry. From its initial creation through classical, albeit limited, methods to its modern production via sophisticated asymmetric and enzymatic routes, the journey reflects a relentless pursuit of efficiency, precision, and stereocontrol. For today's researchers, 2-cyclopropylalanine is not merely a novel building block but a strategic tool, offering a unique set of properties to address the complex challenges of modern drug design and development. Understanding its synthetic history provides not only a practical guide to its preparation but also a deeper appreciation for the chemical logic that has made this valuable compound readily accessible to the scientific community.

References

- Burger, A. (1966). Journal of Medicinal Chemistry, 9. This reference is cited as prior art in patents related to cyclopropyl amino acid synthesis.

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. [Link]

- Schollkopf, U., Harms, R., & Hoppe, D. (1973). Liebigs Annalen der Chemie, 1973(4), 611-782.

-

Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PubMed Central (PMC). [Link]

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. (1985).

-

Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Royal Society of Chemistry. [Link]

- Bregovec, I., & Jakovcic, T. (1972). Monatshefte für Chemie, 103(1), 288-291.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

-

Introduction: “Noncanonical Amino Acids”. (2025). ACS Publications. [Link]

-

Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. (n.d.). Verdant. [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmabookbank.wordpress.com [pharmabookbank.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Therapeutic Potential of 2-Cyclopropylalanine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Cyclopropylalanine, a non-natural amino acid with significant potential in therapeutic applications. We delve into its unique chemical properties, mechanisms of action, and promising avenues for drug development, particularly in the fields of oncology and metabolic disorders. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the synthesis, biological activity, and preclinical evaluation of this intriguing molecule.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Cyclopropylalanine, a synthetic amino acid, stands out due to the presence of a cyclopropyl ring, a small, strained carbocycle that imparts significant and advantageous characteristics to molecules.[1] The rigid nature of the cyclopropyl group can lock a peptide into a more defined three-dimensional structure, potentially enhancing receptor binding and increasing resistance to enzymatic degradation.[2] Furthermore, the cyclopropyl group can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] These properties make 2-Cyclopropylalanine a valuable building block for the design of novel therapeutics with improved efficacy and bioavailability.

This guide will provide a comprehensive overview of the current understanding of 2-Cyclopropylalanine, from its synthesis to its potential therapeutic applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties of 2-Cyclopropylalanine

2-Cyclopropylalanine is an amino acid characterized by the presence of a cyclopropyl group attached to the beta-carbon of the alanine side chain. Its unique structure confers specific physicochemical properties that are advantageous in drug design.

| Property | Value/Description | Reference |

| IUPAC Name | 2-amino-3-cyclopropylpropanoic acid | |

| Molecular Formula | C6H11NO2 | |

| Molecular Weight | 129.16 g/mol | |

| Chirality | Exists as L- and D-enantiomers. The L-enantiomer is of primary interest for biological applications. | [4] |

| Key Structural Feature | The cyclopropyl ring provides conformational rigidity and increased metabolic stability. | [2][3] |

Enantioselective Synthesis of L-2-Cyclopropylalanine

The biological activity of 2-Cyclopropylalanine is highly dependent on its stereochemistry, with the L-enantiomer being the focus of most therapeutic investigations. Therefore, enantioselective synthesis is crucial. Below is a detailed, step-by-step protocol for the asymmetric synthesis of Fmoc-L-2-Cyclopropylalanine, a derivative ready for solid-phase peptide synthesis. This protocol is a composite of established methods for the synthesis of cyclopropyl amino acids.[5][6][7]

Detailed Synthesis Protocol

Objective: To synthesize Fmoc-L-2-Cyclopropylalanine from commercially available starting materials.

Materials:

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Diethyl 2-bromomalonate

-

1,2-Dibromoethane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ammonia solution

-

(9-Fluorenylmethoxy)carbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

-

To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C, add diethyl 2-bromomalonate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq) dropwise and heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Cyclopropanecarboxylic acid

-

Dissolve the diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a 2:1 mixture of ethanol and water containing sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction and acidify to pH 2 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over MgSO4, and concentrate to give crude cyclopropanecarboxylic acid, which is used in the next step without further purification.

Step 3: Curtius Rearrangement to form Boc-L-2-Cyclopropylalanine methyl ester

-

This step involves a multi-step sequence including conversion to the acyl azide, Curtius rearrangement, and trapping with an appropriate alcohol, followed by enantioselective enzymatic resolution or the use of a chiral auxiliary. For a more direct and modern approach, an asymmetric catalytic method is preferred.

Alternative Step 3 (Asymmetric): Rhodium-catalyzed Asymmetric Cyclopropanation

-

A more direct and enantioselective route involves the rhodium-catalyzed reaction of a suitable diazoester with an alkene in the presence of a chiral ligand. This approach is beyond the scope of this generalized protocol but is a preferred industrial method.

Step 4: Hydrolysis and Protection to yield Fmoc-L-2-Cyclopropylalanine

-

Hydrolyze the methyl ester of L-2-Cyclopropylalanine using aqueous LiOH.

-

After acidification, extract the free amino acid.

-

Dissolve the crude L-2-Cyclopropylalanine in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

-

Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate.

-

Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to afford Fmoc-L-2-Cyclopropylalanine.

Potential Therapeutic Applications

The unique structural features of 2-Cyclopropylalanine make it a promising candidate for several therapeutic applications.

As an Antimicrobial Agent via Inhibition of α-Isopropylmalate Synthase

A significant and well-documented therapeutic potential of L-2-Cyclopropylalanine lies in its ability to inhibit α-isopropylmalate synthase (α-IPMS). This enzyme catalyzes the first committed step in the biosynthesis of the essential amino acid L-leucine in many bacteria and fungi. As this pathway is absent in humans, α-IPMS represents an attractive target for the development of novel antimicrobial agents with selective toxicity.

Mechanism of Action: L-2-Cyclopropylalanine acts as an inhibitor of α-IPMS, thereby blocking the production of L-leucine. This depletion of an essential amino acid leads to the inhibition of growth and proliferation of the targeted microorganisms. The specific IC50 value for L-2-cyclopropylalanine against α-IPMS has not been definitively reported in the reviewed literature, representing a key area for further investigation.

In Oncology: A Building Block for Novel Anticancer Agents

While direct evidence for the anticancer activity of 2-Cyclopropylalanine is limited, its derivatives have shown significant promise. A study on 2-cyclopropylindoloquinones demonstrated potent antitumor activity both in vitro and in vivo.[7] The 2-cyclopropyl substituent was found to be significantly more effective than a 2-isopropyl group, suggesting a potential role for the strained ring in the mechanism of action, possibly through radical ring-opening reactions.[7] These findings highlight the potential of 2-Cyclopropylalanine as a scaffold for the design of novel bioreductively activated antitumor agents.

Further research is warranted to evaluate the direct cytotoxic effects of 2-Cyclopropylalanine against a panel of cancer cell lines to determine its standalone potential in oncology.

In Metabolic Disorders: A Tool for Modulating Metabolism

The influence of amino acids on glucose and lipid metabolism is an area of active research. While specific studies on the direct effects of 2-Cyclopropylalanine on metabolic disorders like diabetes are not yet prevalent, the structural similarities to alanine, which is known to affect glucose metabolism, suggest a potential role.[8][9] Alanine can stimulate insulin secretion in the presence of glucose and can also influence gluconeogenesis.[9] The unique properties of 2-Cyclopropylalanine could modulate these effects, offering a novel approach to influencing metabolic pathways. Further investigation into the impact of 2-Cyclopropylalanine on glucose uptake, insulin secretion, and other metabolic parameters is a promising area for future research.

In Peptide Therapeutics: Enhancing Pharmacokinetic Profiles

The incorporation of non-natural amino acids is a well-established strategy to improve the therapeutic properties of peptides.[4][10] The conformational rigidity and increased hydrophobicity imparted by the cyclopropyl group of 2-Cyclopropylalanine can lead to peptides with:

-

Increased Proteolytic Stability: The constrained structure can hinder the access of proteases, prolonging the peptide's half-life in vivo.[2]

-

Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the cyclopropyl group can increase its affinity and selectivity for its target receptor.[2]

-

Improved Membrane Permeability: The increased lipophilicity can facilitate the passage of the peptide across cell membranes, which is often a major hurdle for peptide-based drugs.[2]

A concrete example of a peptide containing 2-cyclopropylalanine with detailed pharmacokinetic data would be highly valuable to the field, and this remains an area for further publication. The general principles, however, strongly support its utility in this application.[4][10]

Preclinical Evaluation Workflow

The preclinical development of a novel therapeutic candidate like 2-Cyclopropylalanine follows a structured workflow to assess its safety and efficacy before human trials.[11][12]

Step-by-Step Preclinical Evaluation Protocol

Objective: To systematically evaluate the therapeutic potential and safety profile of 2-Cyclopropylalanine.

Phase 1: In Vitro Characterization

-

Enzyme Inhibition Assays:

-

Determine the IC50 and Ki values of L-2-Cyclopropylalanine against its target enzyme (e.g., α-IPMS) using a quantitative enzyme inhibition assay.[13]

-

Characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

-

Cell-Based Assays:

-

Assess the cytotoxicity of L-2-Cyclopropylalanine against a panel of relevant cancer cell lines (e.g., using an MTT or similar assay).[14][15][16]

-

For antimicrobial applications, determine the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains.

-

For metabolic studies, evaluate the effect of L-2-Cyclopropylalanine on glucose uptake and insulin secretion in relevant cell models (e.g., pancreatic beta-cells, adipocytes).

-

-

Mechanism of Action Studies:

-

Investigate the downstream cellular effects of target inhibition (e.g., measurement of intracellular leucine levels, analysis of cell cycle arrest and apoptosis in cancer cells).

-

Phase 2: In Vivo Efficacy Studies

-

Animal Model Selection: Choose appropriate animal models that recapitulate the disease of interest (e.g., xenograft models for cancer, infection models for antimicrobial studies, diabetic mouse models for metabolic disorders).

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

-

Determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-2-Cyclopropylalanine.[4]

-

Establish a dose-response relationship and an optimal dosing regimen.

-

-

Efficacy Assessment:

-

Evaluate the therapeutic effect of L-2-Cyclopropylalanine in the chosen animal models (e.g., tumor growth inhibition, reduction of bacterial load, improvement in glucose tolerance).

-

Phase 3: Preclinical Safety and Toxicology

-

Acute and Chronic Toxicity Studies: Determine the safety profile of L-2-Cyclopropylalanine through single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

-

Genotoxicity and Carcinogenicity Studies: Assess the potential for L-2-Cyclopropylalanine to cause genetic mutations or cancer.

-

Safety Pharmacology: Evaluate the effects of L-2-Cyclopropylalanine on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

Conclusion and Future Directions

2-Cyclopropylalanine is a molecule of significant interest with a diverse range of potential therapeutic applications. Its unique structural properties offer a compelling advantage in the design of novel drugs with improved efficacy, stability, and pharmacokinetic profiles. The established inhibitory activity against α-IPMS positions it as a promising lead for the development of new antimicrobial agents. Furthermore, its utility as a building block for anticancer compounds and its potential to modulate metabolic pathways warrant further investigation.

Future research should focus on:

-

Quantitative Biology: Determining the specific IC50 and Ki values of L-2-Cyclopropylalanine against its target enzymes.

-

Oncology: Directly assessing the cytotoxic and anti-proliferative effects of L-2-Cyclopropylalanine on a broad range of cancer cell lines and in relevant in vivo models.

-

Metabolic Disorders: Elucidating the precise effects of L-2-Cyclopropylalanine on glucose homeostasis and insulin signaling.

-

Peptide Chemistry: Synthesizing and evaluating the pharmacokinetic and pharmacodynamic properties of peptides incorporating L-2-Cyclopropylalanine to provide concrete case studies.

The continued exploration of 2-Cyclopropylalanine and its derivatives holds great promise for the discovery and development of next-generation therapeutics.

References

-

Asymmetric nitrogen insertion into prochiral and meso cycloalkanones. PubMed Central. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

- Preparation method of Fmoc-beta-Ala-AA-OH.

-

2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. PubMed. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Glucose and insulin effects on the novo amino acid synthesis in young men: studies with stable isotope labeled alanine, glycine, leucine, and lysine. PubMed. [Link]

-

Alpha-isopropylmalate synthase from Alcaligenes eutrophus H 16 I. Purification and general properties. PubMed. [Link]

-

Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed. [Link]

-

Preclinical Development Strategies for Novel Gene Therapeutic Products. PubMed. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

DNA binding properties and cytotoxic effects of two double rollover cycloplatinated (II) complexes on cancer cell lines. PubMed. [Link]

-

The Science Behind Fmoc-D-Cyclopropylalanine in Peptide Research. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Acute alterations of cyclo(His-Pro) levels after oral ingestion of glucose. PubMed. [Link]

-

Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. MDPI. [Link]

-

Could this amino acid improve glucose control in diabetes? Medical News Today. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PubMed Central. [Link]

-

Schematic Diagram of Biosynthesis of Valine, Leucine, and Isoleucine in Plants. ResearchGate. [Link]

-

Key Considerations for the Pre-clinical Development of Therapeutic Innovations. YouTube. [Link]

-

Alpha-isopropylmalate synthase from Alcaligenes eutrophus H 16. III. Endproduct inhibition and its relief by valine and isoleucine. PubMed. [Link]

-

Insulin and glucagon | Chemical Processes | MCAT | Khan Academy. YouTube. [Link]

-

(PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. ResearchGate. [Link]

-

Comprehensive Preclinical Development, DMPK, and Bioanalytical Solutions for Novel Peptide Therapeutics. American Chemical Society. [Link]

-

Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Two Origins for the Gene Encoding α-Isopropylmalate Synthase in Fungi. PubMed Central. [Link]

-

Preclinical Development of Novel Therapeutics Targeting Aging Mechanisms. YouTube. [Link]

-

A nuclear magnetic resonance-based demonstration of substantial oxidative L-alanine metabolism and L-alanine-enhanced glucose metabolism in a clonal pancreatic beta-cell line: metabolism of L-alanine is important to the regulation of insulin secretion. PubMed. [Link]

-

Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? MDPI. [Link]

-

Antiproliferative and Cytotoxic Properties of Propynoyl Betulin Derivatives against Human Ovarian Cancer Cells: In Vitro Studies. MDPI. [Link]

-

Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Scientific Research Publishing. [Link]

-

Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PubMed Central. [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. peptide.com [peptide.com]

- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Glucose and insulin effects on the novo amino acid synthesis in young men: studies with stable isotope labeled alanine, glycine, leucine, and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A nuclear magnetic resonance-based demonstration of substantial oxidative L-alanine metabolism and L-alanine-enhanced glucose metabolism in a clonal pancreatic beta-cell line: metabolism of L-alanine is important to the regulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical development strategies for novel gene therapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.org [acs.org]

- 13. researchgate.net [researchgate.net]

- 14. DNA binding properties and cytotoxic effects of two double rollover cycloplatinated (II) complexes on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Cyclopropylalanine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Understanding the Unseen Forces at Play in the Stability of a Novel Amino Acid Analogue

In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids like 2-Cyclopropylalanine are invaluable building blocks. Their unique structural motifs can impart desirable pharmacological properties, such as constrained conformations and increased resistance to metabolic degradation. However, the very features that make these molecules advantageous can also introduce complexities in their handling and storage. This guide provides a deep dive into the stability and optimal storage conditions for 2-Cyclopropylalanine hydrate, moving beyond generic recommendations to explain the underlying chemical principles and provide actionable, field-proven protocols for ensuring its integrity.

The cyclopropyl ring, a cornerstone of this molecule's utility, is a strained three-membered ring system. While this strain contributes to its unique chemical reactivity, it can also be a potential liability if the molecule is not handled correctly. Furthermore, the presence of a hydrate form introduces the variable of water activity, which can significantly influence solid-state stability. This document will therefore address the critical interplay between the inherent chemical nature of 2-Cyclopropylalanine, the role of its hydration state, and the external environmental factors that can compromise its purity and potency over time.

Section 1: The Chemical Landscape of this compound

2-Cyclopropylalanine is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group attached to the beta-carbon of the alanine side chain. The hydrate form indicates that water molecules are incorporated into the crystal lattice of the solid material.

The Cyclopropylamine Moiety: A Point of Consideration

The cyclopropylamine functional group is a key feature of this molecule. While the cyclopropyl group can offer steric shielding and reduce susceptibility to some forms of metabolic degradation, the amine group itself can be a site for chemical reactions.[1] Research on other molecules containing a cyclopropyl amine moiety has shown a potential for hydrolytic degradation, particularly under high pH conditions.[2] This degradation pathway is a critical consideration for the long-term stability of this compound, especially if it is to be used in formulations or reaction conditions where the local pH is not well-controlled.

The Role of Water of Hydration: More Than Just Moisture

The "hydrate" designation is not trivial. It signifies that water molecules are an integral part of the crystal structure. The stability of a hydrate is intrinsically linked to the ambient relative humidity (RH).

-

Low Relative Humidity: Storage at very low RH can lead to the loss of water of hydration, potentially causing a phase transition from the hydrate to an anhydrous or less hydrated form. This change in the crystal lattice can affect the material's physical properties, such as solubility and dissolution rate, and in some cases, can even impact its chemical stability.

-

High Relative Humidity: Conversely, exposure to high RH can lead to the uptake of additional water by the material, a phenomenon known as hygroscopicity. Amino acids, in general, are known to be hygroscopic.[3][4] Excessive water sorption can lead to deliquescence (dissolving in the absorbed water), which can significantly accelerate degradation reactions by increasing molecular mobility.

The interplay between the hydrate form and environmental moisture is a critical factor in maintaining the stability of this compound.

Section 2: Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing a robust stability-indicating analytical method and for defining appropriate storage conditions. For this compound, several potential degradation mechanisms should be considered.

Hydrolytic Degradation of the Cyclopropylamine

As previously mentioned, the cyclopropylamine moiety can be susceptible to hydrolysis, particularly at elevated pH.[2] This could potentially lead to ring-opening of the cyclopropyl group, forming impurities that could be difficult to detect and may have altered pharmacological or toxicological profiles.

Oxidative Degradation

Amino acids can be susceptible to oxidative degradation, especially in the presence of light, elevated temperatures, and certain metal ions. The cyclopropyl group, while generally robust, can undergo oxidation under certain conditions, potentially leading to the formation of hydroxylated byproducts or even ring-opened products.[1]

Solid-State Reactions

In the solid state, degradation can occur through various mechanisms, including reactions with excipients or atmospheric components like oxygen and carbon dioxide. The presence of absorbed surface water can facilitate these reactions.

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Section 3: A Systematic Approach to Stability Testing

A comprehensive stability testing program is crucial for determining the shelf-life and recommended storage conditions for this compound. This program should involve a validated stability-indicating analytical method and exposure of the material to a range of stress conditions.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a robust analytical method that can separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[5][6]

Experimental Protocol: HPLC Method Development

-

Column Selection: A reversed-phase C18 column is a good starting point for the separation of amino acids and their potential impurities.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: Since 2-Cyclopropylalanine lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[5][6]

-

Pre-column derivatization: Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), or phenylisothiocyanate (PITC) can be used.[5]

-

Post-column derivatization: Ninhydrin is a classic reagent for the post-column derivatization of amino acids, yielding a colored product that can be detected by visible absorbance.[7][8]

-

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following workflow illustrates the process of developing and validating a stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of the analytical method.

| Stress Condition | Typical Protocol | Potential Degradation Pathway Investigated |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Acid-catalyzed degradation |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Base-catalyzed degradation (e.g., of cyclopropylamine)[2] |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidative degradation |

| Thermal Stress | 80°C for 48 hours (solid state) | Thermally induced degradation |

| Photostability | ICH-compliant light exposure (solid state) | Photodegradation |

Long-Term Stability Studies

Long-term stability studies under controlled temperature and humidity conditions are necessary to establish the re-test period or shelf-life of the material.

| Storage Condition (ICH) | Purpose |

| 25°C / 60% RH | Long-term storage |

| 30°C / 65% RH | Intermediate storage |

| 40°C / 75% RH | Accelerated storage |

Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, purity (by the validated HPLC method), and water content (by Karl Fischer titration).

Section 4: Recommended Storage and Handling Conditions

Based on the chemical principles discussed and general best practices for amino acid hydrates, the following storage and handling conditions are recommended for this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.[9] | To minimize the rate of potential degradation reactions. |

| Humidity | Store in a dry environment. The use of desiccants is advisable.[10][11] | To prevent hygroscopic water uptake and potential deliquescence, as well as to maintain the hydrate form. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photolytic degradation. |

| Atmosphere | Store in a tightly sealed container.[10][11] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |

Handling Precautions

-

Dispensing: When handling the material, it is advisable to work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.

-

Container Closure: Always ensure that the container is tightly sealed immediately after use to minimize exposure to the atmosphere.

-

Avoid Incompatibilities: Keep the material away from strong acids, bases, and oxidizing agents.

Section 5: Conclusion